N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolotriazine core: This can be achieved through the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions.
Introduction of the naphthalen-1-yl group: This step may involve a coupling reaction using reagents like naphthalene derivatives and suitable catalysts.
Attachment of the 3-methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methoxyphenyl)-2-(2-phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
- **N-(3-methoxyphenyl)-2-(2-(naphthalen-2-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Uniqueness
N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both naphthalen-1-yl and 3-methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H19N5O3 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-9-5-8-17(12-18)26-23(30)14-28-24(31)22-13-21(27-29(22)15-25-28)20-11-4-7-16-6-2-3-10-19(16)20/h2-13,15H,14H2,1H3,(H,26,30) |
InChI Key |
XWBXCHOMYAFGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.